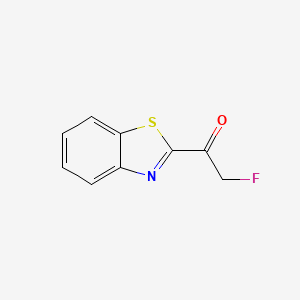
1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with fluoroacetyl chloride under basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: 2-aminobenzenethiol reacts with fluoroacetyl chloride in the presence of a base such as triethylamine to form the desired product.
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as microwave irradiation and solvent-free conditions, are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the fluorine atom under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent and other therapeutic applications.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Benzothiazole derivatives are used in the development of dyes, optical brighteners, and other materials.
作用機序
The mechanism of action of 1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or proteins, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
1,3-Benzothiazole: The parent compound, which lacks the fluoroethanone group.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
2-Mercaptobenzothiazole: A derivative with a thiol group at the 2-position.
Uniqueness
1-(1,3-Benzothiazol-2-Yl)-2-Fluoroethanone is unique due to the presence of the fluoroethanone group, which imparts distinct chemical and physical properties.
特性
分子式 |
C9H6FNOS |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
1-(1,3-benzothiazol-2-yl)-2-fluoroethanone |
InChI |
InChI=1S/C9H6FNOS/c10-5-7(12)9-11-6-3-1-2-4-8(6)13-9/h1-4H,5H2 |
InChIキー |
JGXPERJVBPARPK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


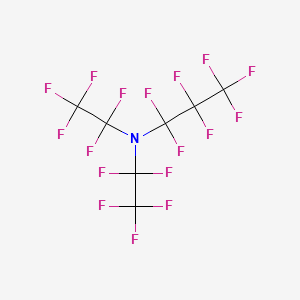
![1-[5-(2-fluorophenyl)-1-(1,2,3,4-tetrahydropyridin-5-ylsulfonyl)pyrrol-3-yl]-N-methylmethanamine](/img/structure/B13425806.png)
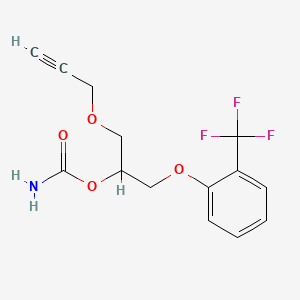
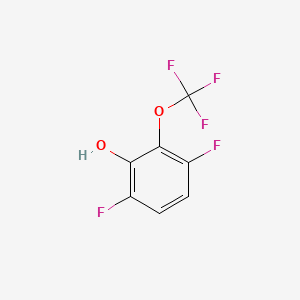



![Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-](/img/structure/B13425841.png)
![3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13425844.png)
![(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoic acid](/img/structure/B13425847.png)

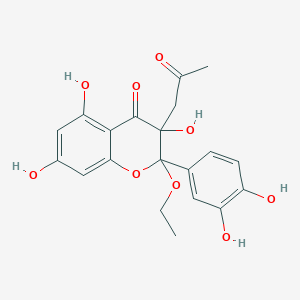

![[8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid](/img/structure/B13425869.png)
